Cyclopentyl (2,5-difluorophenyl)methanol
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Overview
Description
Cyclopentyl (2,5-difluorophenyl)methanol is an organic compound with the molecular formula C12H14F2O It is characterized by the presence of a cyclopentyl group attached to a 2,5-difluorophenylmethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopentyl (2,5-difluorophenyl)methanol can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The choice of reagents, catalysts, and reaction conditions can be optimized to maximize yield and minimize costs. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Cyclopentyl (2,5-difluorophenyl)methanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The fluorine atoms in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Cyclopentyl (2,5-difluorophenyl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be employed in the study of enzyme-substrate interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Cyclopentyl (2,5-difluorophenyl)methanol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity and influencing various biochemical pathways. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, making it a valuable tool in drug development.
Comparison with Similar Compounds
Cyclopentyl (2,5-difluorophenyl)methanol can be compared with other similar compounds, such as:
Cyclopentyl (2,4-difluorophenyl)methanol: Similar structure but with fluorine atoms at different positions on the phenyl ring.
Cyclopentyl (3,5-difluorophenyl)methanol: Another isomer with fluorine atoms at the 3 and 5 positions.
Cyclopentyl (2,6-difluorophenyl)methanol: Fluorine atoms at the 2 and 6 positions.
The unique positioning of the fluorine atoms in this compound can influence its chemical reactivity and biological activity, distinguishing it from its isomers.
Properties
IUPAC Name |
cyclopentyl-(2,5-difluorophenyl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2O/c13-9-5-6-11(14)10(7-9)12(15)8-3-1-2-4-8/h5-8,12,15H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTHXFHGMSZIMQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(C2=C(C=CC(=C2)F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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